molecular formula C9H8F4O B158631 4-(1,1,2,2-Tetrafluoroethoxy)toluene CAS No. 1737-11-7

4-(1,1,2,2-Tetrafluoroethoxy)toluene

Cat. No. B158631
CAS RN: 1737-11-7
M. Wt: 208.15 g/mol
InChI Key: VACIXOPZIXUAKS-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)toluene, also known as HFE-894C, is a chemical compound with the CAS Number: 1737-11-7 . It has a molecular weight of 208.16 . This compound is typically in liquid form at ambient temperature . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 4-(1,1,2,2-Tetrafluoroethoxy)toluene is C9H8F4O . The InChI code is InChI=1S/C9H8F4O/c1-6-2-4-7 (5-3-6)14-9 (12,13)8 (10)11/h2-5,8H,1H3 . The canonical SMILES representation is CC1=CC=C (C=C1)OC (C (F)F) (F)F .


Physical And Chemical Properties Analysis

4-(1,1,2,2-Tetrafluoroethoxy)toluene has a melting point of 61.5°C and a density of 1.25 . It is a liquid at ambient temperature . The compound has a molecular weight of 208.15 g/mol . Its exact mass and monoisotopic mass are 208.05112752 g/mol . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Aromatic Hydroxylation Catalysis

Toluene 4-monooxygenase, a diiron enzyme complex, catalyzes the hydroxylation of toluene to produce p-cresol with high regioselectivity. It is active in cosolvent systems, including toluene and other solvents, maintaining regioselectivity comparable to aqueous reactions. This property is instrumental in the oxidation of polycyclic aromatic hydrocarbons not easily oxidized in aqueous buffers. However, there is observed instability and uncoupling in longer reactions, indicating a need for more stable enzyme complexes for broader applicability in nonaqueous media (Oppenheim et al., 2001).

Spectroscopic Properties in Solutions

The spectroscopic properties of organic chromophore 4-naphthoyloxy-1-methoxy-2,2,6,6-tetramethylpiperidine (NfO-TEMPO-Me) in toluene solution were explored using a computational approach. This study combined classical dynamic sampling with quantum mechanical descriptions, highlighting the importance of detailed conformational sampling in solutions for accurate photophysical property descriptions (De Mitri et al., 2013).

Chemical Synthesis and Stereochemistry

4-(Difluoroiodo)toluene-induced reactions were studied for the stereoselective synthesis of (E)-β-Halogenovinyl(aryl)-λ3-iodanes. This research highlights the potential of internal alkynes in synthesizing tetrasubstituted β-halovinyl-λ3-iodanes with defined stereochemistry, important in organic synthesis and pharmaceutical development (Ochiai et al., 2007).

Luminescence and Vapochromism

Research into the luminescence response of solid-state polynuclear copper(I) iodide materials indicated that exposure to toluene affects the emission properties of these materials. This discovery is significant for developing new materials with potential applications in sensing and display technologies (Cariati et al., 1998).

Enhanced Magnetic Properties

Studies on meso-tetrakis(4-halophenyl)porphinatomanganese(III) tetracyanoethenide in toluene solvates revealed unique magnetic properties. This research provides insights into the design of magnetic materials with potential applications in data storage and spintronics (Rittenberg & Miller, 1999).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In the event of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1-methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIXOPZIXUAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169644
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-Tetrafluoroethoxy)toluene

CAS RN

1737-11-7
Record name 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-p-methylphenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-p-methylphenetole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

For one hour, tetrafluoroethylene and nitrogen are bubbled into a magnetically stirred mixture of 10.8 g (0.100 mol) of p-cresol, 1.67 g (1.43 g real, 0.0255 mol) of potassium hydroxide pellets, and 70 ml of dried dimethylformamide (DMF) maintained at 68° C. After dilution with 250 ml of water, the reaction mixture is extracted with 100 ml of ether. The ether solution is washed with 200 ml of 5% sodium hydroxide and twice with 400 ml of water. The ether solution is dried, filtered, and then rotary evaporated to give 18.14 g (87%) of p-(1,1,2,2-tetrafluoroethoxy)toluene.
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10.8 g
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1.67 g
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70 mL
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